molecular formula C36H69NO3 B164339 N-(oleoyl)-ceramide CAS No. 5966-28-9

N-(oleoyl)-ceramide

Cat. No.: B164339
CAS No.: 5966-28-9
M. Wt: 563.9 g/mol
InChI Key: OBFSLMQLPNKVRW-RHPAUOISSA-N
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Description

N-(oleoyl)-ceramide is a bioactive lipid molecule that belongs to the ceramide family. Ceramides are a class of sphingolipids that play crucial roles in cellular signaling, particularly in the regulation of cell growth, differentiation, and apoptosis. This compound is characterized by the presence of an oleoyl group, which is a monounsaturated fatty acid, attached to the amide nitrogen of the ceramide backbone. This compound is of significant interest due to its involvement in various biological processes and potential therapeutic applications.

Scientific Research Applications

N-(oleoyl)-ceramide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.

    Biology: Investigated for its role in cell signaling pathways, particularly in apoptosis and autophagy.

    Medicine: Explored for its potential therapeutic effects in treating cancer, neurodegenerative diseases, and skin disorders.

    Industry: Utilized in the formulation of skincare products due to its moisturizing and barrier-enhancing properties.

Safety and Hazards

As with any compound, the safety and hazards of N-(oleoyl)-ceramide would depend on various factors including concentration, exposure routes, and individual health conditions. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The study of ceramides, including N-(oleoyl)-ceramide, is a growing field. Understanding the roles of these molecules in cellular processes could lead to new therapeutic targets for a variety of diseases .

Mechanism of Action

Target of Action

N-(Oleoyl)-ceramide, also known as N-oleoyl-dopamine (OLDA), is a compound that primarily targets the G protein-coupled receptor GPR119 . GPR119 is expressed in multiple organs, including the liver, and can be activated by a variety of endogenous and exogenous ligands . It has been suggested that N-oleoyl-dopamine also targets lipopolysaccharide (LPS) and palmitoyl-oleoyl-phosphatidylglycerol (POPG), acting as an efficient antibiotic .

Mode of Action

This compound interacts with its targets, leading to various changes in cellular functions. When GPR119 is activated, the cell secretes a variety of incretins, which may attenuate the metabolic dysfunction associated with fatty liver disease, including improving glucose and lipid metabolism, inhibiting inflammation, reducing appetite, and regulating the intestinal microbial system . In the case of LPS and POPG, this compound displays detergent-like properties in disrupting LPS aggregates, with specificity for POPG resulting from electrostatic and hydrophobic forces between the peptides and the bacterial lipids .

Biochemical Pathways

It is known that n-acyl amino acids, a class of endogenous lipid-based neuromodulatory molecules similar to endocannabinoids, regulate several regulatory processes in the body, ranging from inflammation, energy metabolism, pain perception, and neuronal injury recovery, to behavior and cognition .

Pharmacokinetics

It has been suggested that n-oleoyl-dopamine, an endovanilloid and endocannabinoid, is produced in the central nervous system and the peripheral nervous system . This suggests that it may have good bioavailability and can cross the blood-brain barrier.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, it has been shown to induce IL-10 via central nervous system TRPV1 and improve endotoxemia and sepsis outcomes . In another study, it was found that N-oleoyl-dopamine blocks acute opioid withdrawal-induced conditioned place preference and attenuates somatic withdrawal following chronic opioid exposure in rats .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, such as other endocannabinoids or endovanilloids, can affect its action . Additionally, the physiological state of the organism, such as the presence of inflammation or sepsis, can also influence its efficacy .

Biochemical Analysis

Biochemical Properties

N-(oleoyl)-ceramide participates in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found that this compound can be synthesized independently of the seed in the castor caruncle . The nature of these interactions is complex and often involves changes in the conformation and function of the interacting biomolecules .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can accumulate up to 40% oil by weight in the form of triacylglycerol (TAG) in the castor caruncle, a non-seed tissue attached to the seed .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been suggested that this compound may be involved in the synthesis of TAGs .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels. For instance, it has been suggested that this compound may be involved in the synthesis of TAGs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(oleoyl)-ceramide typically involves the amidation of ceramide with oleic acid. One common method is to react ceramide with oleic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can improve the efficiency of the process. Additionally, enzymatic methods using lipases or ceramidases can be employed to achieve regioselective amidation, providing a more environmentally friendly and cost-effective approach.

Chemical Reactions Analysis

Types of Reactions: N-(oleoyl)-ceramide undergoes various chemical reactions, including:

    Oxidation: The oleoyl group can be oxidized to form hydroperoxides or epoxides.

    Reduction: The double bond in the oleoyl group can be reduced to form saturated ceramides.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the amide group in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Hydroperoxides, epoxides, or hydroxylated derivatives.

    Reduction: Saturated ceramides.

    Substitution: N-substituted ceramides with various functional groups.

Comparison with Similar Compounds

N-(oleoyl)-ceramide can be compared with other ceramides and oleoyl derivatives:

    Similar Compounds: N-palmitoyl-ceramide, N-stearoyl-ceramide, N-arachidonoyl-ceramide, N-oleoyl-ethanolamide.

    Uniqueness: The presence of the oleoyl group imparts unique biophysical properties, such as increased membrane fluidity and specific interactions with lipid-binding proteins. This distinguishes this compound from other ceramides with saturated fatty acid chains.

Properties

IUPAC Name

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,34-35,38-39H,3-16,19-28,30,32-33H2,1-2H3,(H,37,40)/b18-17-,31-29+/t34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFSLMQLPNKVRW-RHPAUOISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H69NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415271
Record name N-(oleoyl)-ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004948
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004948
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5966-28-9
Record name N-(oleoyl)-ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cer(d18:1/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004948
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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